![molecular formula C20H17ClN2O4 B6515505 ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate CAS No. 950276-23-0](/img/structure/B6515505.png)

ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000015829023 .

Synthesis Analysis

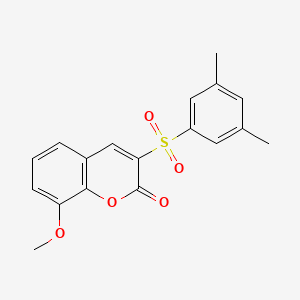

The synthesis of similar quinoline derivatives has been reported in the literature. For instance, the Gould-Jacobs reaction was employed for the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Both conventional heating and microwave irradiation were used . In a specific setup, 2 gm of the starting material was mixed in 10 mL of diphenyl ether and irradiated to 250 ℃ for 1 hour .Molecular Structure Analysis

While specific structural analysis for this compound is not available, similar compounds have been studied. For instance, in the case of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif . The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .Scientific Research Applications

Ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for the study of quinoline derivatives and their biological activities, such as antimicrobial and antiviral activities. The compound has also been studied for its potential applications in drug design and development. It has been used as a substrate for the study of enzymes and as a scaffold for the development of new drugs.

Mechanism of Action

Target of Action

Quinolone derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, contributing to their vast therapeutic potential .

Mode of Action

Quinolone derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinolone derivatives are known to influence several biochemical pathways, leading to various downstream effects .

Result of Action

Quinolone derivatives are known to have various biological effects, including antibacterial, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .

Advantages and Limitations for Lab Experiments

The use of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be stored for extended periods of time without degradation. It also has a wide range of potential applications, making it a useful tool for scientific research. However, the compound is relatively unstable and can be difficult to handle in laboratory experiments.

Future Directions

The potential applications of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate are still being explored. Future research could focus on the development of new drugs based on the compound’s structure, as well as its potential applications in the treatment of various diseases. Additionally, further studies could focus on the compound’s mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, research could also focus on the development of new synthesis methods for the compound.

Synthesis Methods

The synthesis of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been reported in several studies. The most common method involves the reaction of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylatehydroxyquinoline-2-carboxylate with phenylcarbamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a polar solvent, such as acetonitrile or dimethylformamide. The product of the reaction is the desired ethyl this compound[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate.

properties

IUPAC Name |

ethyl 4-(2-anilino-2-oxoethoxy)-6-chloroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)17-11-18(15-10-13(21)8-9-16(15)23-17)27-12-19(24)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGBBMDODBAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)

![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)

![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)

![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)

![ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515509.png)